1-(4-fluoro-2-nitrophenyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

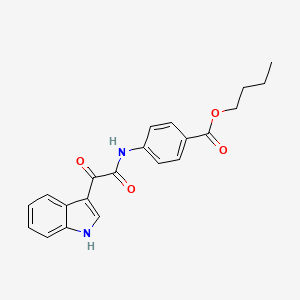

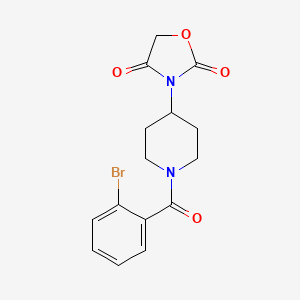

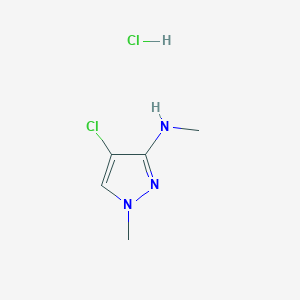

“1-(4-fluoro-2-nitrophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8FN2O2. It has a molecular weight of 210.21 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(4-fluoro-2-nitrophenyl)-1H-pyrrole” is 1S/C10H11FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and nitro groups on the phenyl ring and the presence of a pyrrole ring.Scientific Research Applications

Anion Binding and Deprotonation

- Anion Binding and Colour Change : Pyrrole derivatives, including those with nitrophenyl groups, have been studied for their ability to bind anions. For instance, a pyrrole 2,5-diamide cleft with a 3,5-dinitrophenyl derivative has shown to deprotonate in the presence of fluoride in acetonitrile solution, resulting in a deep blue color change. This property can be used in anion detection and sensing applications (Camiolo, Gale, Hursthouse, & Light, 2003).

Electrochromic Materials and Devices

- Electrochromic Polymer Synthesis : Pyrrole derivatives with nitrophenyl groups have been synthesized and polymerized to create soluble polymers in organic solvents. These polymers, characterized by spectroelectrochemistry, have shown potential for use in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

- Multi-Electrochromic Copolymer : Copolymers based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole have been synthesized and characterized for their distinct electrochromic properties, offering potential in developing advanced electrochromic devices (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).

Organic Nonlinear Optical Materials

- Nonlinear Optical Nitrophenylhydrazone Crystals : Pyrrole derivatives with nitrophenylhydrazone have been synthesized to create organic nonlinear optical crystals. These exhibit large macroscopic nonlinearity and are useful in the development of materials for optical technologies (Kwon, Jazbinsek, Yun, Seo, Kim, Lee, & Günter, 2008).

Fluorescence Sensing

- Iodide Detection Fluorescence Sensor : A novel oligopyrrole derivative with a nitrophenyl group has been developed as an iodide ion-selective fluorescent sensor. This sensor exhibits high sensitivity and selectivity to iodide ions, demonstrating its potential in environmental and analytical chemistry (Nabavi & Alizadeh, 2014).

Thermochemistry

- Thermochemistry of Nitrophenylpyrroles : Research has been conducted on the standard molar enthalpies of formation of nitrophenylpyrroles, including derivatives similar to 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. These studies are crucial in understanding the thermodynamic properties of such compounds (Santos & Silva, 2010).

properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWICIPIDZMEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

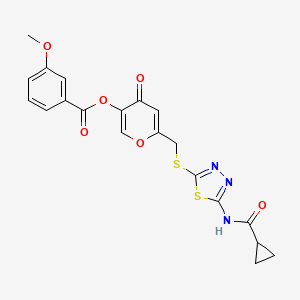

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)